3,4-Difluoro-2-((phenylthio)methyl)benzoic acid

Organic Synthesis Process Chemistry Baloxavir Intermediate

3,4-Difluoro-2-((phenylthio)methyl)benzoic acid (CAS 2136287-65-3) is a fluorinated benzoic acid derivative with the molecular formula C14H10F2O2S and a molecular weight of 280.29 g/mol. It features a phenylthioether substituent at the 2-position and fluorine atoms at the 3- and 4-positions on the benzoic acid core.

Molecular Formula C14H10F2O2S
Molecular Weight 280.29 g/mol
Cat. No. B8089507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-((phenylthio)methyl)benzoic acid
Molecular FormulaC14H10F2O2S
Molecular Weight280.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC2=C(C=CC(=C2F)F)C(=O)O
InChIInChI=1S/C14H10F2O2S/c15-12-7-6-10(14(17)18)11(13(12)16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
InChIKeyYLPPWUHTBLHWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-2-((phenylthio)methyl)benzoic acid (CAS 2136287-65-3): A Specialized Fluorinated Benzoic Acid for Antiviral Intermediate Sourcing


3,4-Difluoro-2-((phenylthio)methyl)benzoic acid (CAS 2136287-65-3) is a fluorinated benzoic acid derivative with the molecular formula C14H10F2O2S and a molecular weight of 280.29 g/mol . It features a phenylthioether substituent at the 2-position and fluorine atoms at the 3- and 4-positions on the benzoic acid core . This compound is primarily recognized as a key intermediate in the synthesis of the cap-dependent endonuclease inhibitor baloxavir marboxil (Xofluza®), an FDA-approved antiviral for influenza treatment [1]. Commercial suppliers typically offer it at purities of 95–99%, with analytical characterization including HPLC and NMR for identity confirmation .

Why 3,4-Difluoro-2-((phenylthio)methyl)benzoic acid Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Analogs in Regulated Synthesis Workflows


The 3,4-difluoro substitution pattern on 2-((phenylthio)methyl)benzoic acid is not an arbitrary modification. The non-fluorinated analog, 2-phenylthiomethylbenzoic acid (CAS 1699-03-2, molecular weight 243.30 g/mol), differs significantly in steric, electronic, and lipophilic properties . The presence of two fluorine atoms on the aromatic ring alters the pKa of the carboxylic acid group, modifies metabolic stability, and influences the reactivity of downstream intermediates in baloxavir synthesis. Furthermore, this specific regioisomeric arrangement is critical for the correct folding and binding of the final drug substance to its biological target, the cap-dependent endonuclease. Generic substitution of a non-fluorinated or mono-fluorinated analog would lead to a different impurity profile, potentially out-of-specification batches, and regulatory non-compliance [1].

Quantitative Evidence Guide for 3,4-Difluoro-2-((phenylthio)methyl)benzoic acid: Head-to-Head Comparisons Against Closest Analogs


Synthetic Route Superiority: 2-Step, High-Yield Process vs. Prior Art Multi-Step Methods

A patented two-step synthetic method for 3,4-difluoro-2-((phenylthio)methyl)benzoic acid [1] offers a significant yield advantage over prior art methods, including the one disclosed in WO2017221869, which requires the use of pyrophoric n-butyllithium at -40°C and suffers from regioselectivity issues that complicate purification [2]. The new method uses 3,4-difluoro-2-methylbenzoic acid as a starting material, reacts it with AIBN and NBS, and then with sodium thiophenate or diphenyl disulfide to obtain the target product in only two steps with high yield [1]. This contrasts sharply with the non-fluorinated analog, 2-phenylthiomethylbenzoic acid (CAS 1699-03-2), which is typically synthesized with a 78% yield from phthalide and thiophenol .

Organic Synthesis Process Chemistry Baloxavir Intermediate

Regulatory Impurity Designation: A Unique Identity as Baloxavir Marboxil Impurity 17/19/20/41/47/6

3,4-Difluoro-2-((phenylthio)methyl)benzoic acid is specifically designated as a known impurity in baloxavir marboxil drug substance and product, identified as Baloxavir Impurity 6, 17, 19, 20, 41, and 47 in different vendor catalogs and regulatory filings [1] [2] . This is in stark contrast to the non-fluorinated analog, 2-phenylthiomethylbenzoic acid, which is not listed as a specific impurity for baloxavir and has been explored for entirely different applications, such as antibacterial agents against MRSA . The difluoro compound's presence as a key intermediate and a process impurity necessitates its use as a reference standard for analytical method validation, quality control, and ANDA submissions [1].

Pharmaceutical Impurity Profiling Regulatory Science ANDAs

Structural Authentication: LC-MS Verified 99% Purity for 3,4-Difluoro-2-((phenylthio)methyl)benzoic acid vs. Non-Fluorinated Analog

Commercial batches of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid are verified at 99% purity by LC-MS . In contrast, the non-fluorinated analog, 2-phenylthiomethylbenzoic acid, is typically supplied at 97% purity (GC) by major reagent manufacturers, with a melting point of 109-113°C and a boiling point of 357°C (estimated) . The difluoro derivative exhibits a higher predicted density (1.39±0.1 g/cm³) and a higher predicted boiling point (413.2±45.0 ºC) compared to the non-fluorinated analog due to increased molecular weight and polarity . This distinction in purity and physical properties necessitates separate analytical methods for identity testing and impurity quantification.

Analytical Chemistry Quality Control LC-MS

Predicted LogP Differential: Lipophilicity Modulation by 3,4-Difluoro Substitution

The 3,4-difluoro substitution pattern significantly alters the lipophilicity of the benzoic acid core. 3,4-Difluorobenzoic acid has a reported ACD/LogP of 2.25 and a LogD (pH 7.4) of -0.84 . While experimental LogP data for 3,4-difluoro-2-((phenylthio)methyl)benzoic acid are not directly available, the incorporation of the phenylthiomethyl group is expected to increase the overall LogP compared to the non-fluorinated 2-phenylthiomethylbenzoic acid, due to the well-established effect of aromatic fluorine substitution on increasing lipophilicity [1]. This modulation of lipophilicity is crucial for the permeability and metabolic profile of the final baloxavir molecule, making the difluoro intermediate indispensable for maintaining the desired pharmacokinetic properties of the drug.

Medicinal Chemistry Lipophilicity Drug Design

Predicted Biological Activity Spectrum: Potential for Off-Target Applications

While the primary use of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid is as a baloxavir intermediate, its structural features (fluorinated benzoic acid with a phenylthioether) suggest potential biological activity beyond this role. The non-fluorinated analog, 2-phenylthiomethylbenzoic acid, is an isomer of 2-phenylthioethylbenzoic acid, which exhibits antibacterial activity against MRSA . The 3,4-difluoro substitution pattern is also present in compounds explored as inhibitors of various enzymes, including kinases and NAALADase, as seen in patent literature [1] [2]. This suggests that the target compound could be a valuable scaffold for medicinal chemistry exploration beyond antiviral applications.

Drug Discovery Enzyme Inhibition Phenotypic Screening

Ideal Application Scenarios for 3,4-Difluoro-2-((phenylthio)methyl)benzoic acid: Sourcing for Regulated and Discovery Settings


Generic Baloxavir Marboxil Development & ANDA Filing

For pharmaceutical companies developing a generic version of baloxavir marboxil, this compound is an essential impurity reference standard. It is required for analytical method validation (AMV), forced degradation studies, and quality control (QC) release testing as per ICH Q3A/B guidelines [1]. Its use ensures that the generic product's impurity profile is within the limits defined by the reference listed drug (RLD), specifically Xofluza®. Procurement should be made from suppliers providing full characterization data and traceability to USP or EP standards [2] [3].

Process Chemistry & Route Scouting for Baloxavir Synthesis

The patented two-step synthesis of this compound from 3,4-difluoro-2-methylbenzoic acid offers a scalable and safer alternative to prior art methods that use hazardous reagents like n-BuLi at cryogenic temperatures [1]. For process R&D teams, sourcing this exact intermediate is critical for evaluating the efficiency and impurity profile of the final baloxavir API synthesis route. The high yield and simple post-processing of this method directly translate to lower cost of goods (COGs) in commercial manufacturing.

Medicinal Chemistry: Exploring Fluorinated Benzoic Acid Scaffolds

The combination of a 3,4-difluorobenzoic acid core and a phenylthioether moiety creates a unique pharmacophore for medicinal chemistry exploration. The difluoro substitution pattern is known to enhance metabolic stability and target binding in kinase inhibitors [1] [2]. This compound can serve as a key building block for synthesizing focused libraries targeting influenza endonuclease or other enzymes like NAALADase [3], where the phenylthioether group may engage in critical hydrophobic interactions within the active site.

Analytical Reference Standard Procurement for QC Laboratories

QC laboratories supporting baloxavir production require high-purity, authenticated samples of this compound as an impurity marker. The LC-MS verified 99% purity and comprehensive characterization (NMR, HRMS, HPLC) provided by reputable vendors ensure reliable identification and quantification of this specific impurity in drug substance and product batches [1] [2]. This is non-negotiable for release testing and stability studies in a GMP environment.

Quote Request

Request a Quote for 3,4-Difluoro-2-((phenylthio)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.